REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([CH3:15])=[C:6]([NH:11]C(=O)C)[C:7]([CH3:10])=[CH:8][CH:9]=1)(=[O:3])[CH3:2].Cl.[OH-].[NH4+]>>[NH2:11][C:6]1[C:5]([CH3:15])=[C:4]([C:1](=[O:3])[CH3:2])[CH:9]=[CH:8][C:7]=1[CH3:10] |f:2.3|
|
Name
|
40
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(3-acetyl-2,6-dimethylphenyl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=C(C(=CC1)C)NC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The product was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=CC1C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |